molecular formula C13H18O3 B592313 tert-Butyl 4-hydroxy-2,6-dimethylbenzoate CAS No. 306296-71-9

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate

Cat. No. B592313
CAS RN: 306296-71-9
M. Wt: 222.284
InChI Key: DEURLQHZYGMLBV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C13H18O3 . It is used in scientific research and has applications ranging from pharmaceutical synthesis to antioxidant properties.


Synthesis Analysis

The synthesis of “tert-Butyl 4-hydroxy-2,6-dimethylbenzoate” involves reaction conditions with 5%-palladium/activated carbon; hydrogen in methanol at 20; under 760.051 Torr .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-hydroxy-2,6-dimethylbenzoate” contains a total of 34 bonds; 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Crystallography

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate: has been utilized in crystallography to determine the crystal structure of related compounds. For instance, its derivative, 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one, was analyzed to understand its orthorhombic crystal system . Such studies are crucial for developing new materials with desired physical and chemical properties.

Antioxidant Properties

This compound is structurally similar to butylated hydroxytoluene (BHT), a well-known antioxidant. Research suggests that it could serve as an effective antioxidant in various applications, including the stabilization of polymers and fuels, and as a food additive to prevent oxidation .

Organic Synthesis

In organic chemistry, tert-Butyl 4-hydroxy-2,6-dimethylbenzoate can be a starting material or an intermediate in the synthesis of more complex molecules. Its reactivity with different reagents can lead to a variety of products useful in medicinal chemistry and material science .

Antiradical Activity

The compound’s potential for high antiradical activity has been explored through DPPH radical tests. Its effectiveness in scavenging free radicals suggests applications in preventing oxidative stress in biological systems, which is a key factor in aging and many diseases .

Thermochemical Analysis

Thermochemical studies of derivatives of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate have been conducted to understand their stability and reactivity under different temperatures. This information is vital for their use in high-temperature industrial processes .

properties

IUPAC Name

tert-butyl 4-hydroxy-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEURLQHZYGMLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate

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